Cas no 201463-36-7 (Quercetin 4'-glucuronide)

Quercetin 4'-glucuronide structure
Produktname:Quercetin 4'-glucuronide
Quercetin 4'-glucuronide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Quercetin 4'-o-glucuronide
- HMDB33668
- (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2-hydroxy-4-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenoxy)oxane-2-carboxylic acid
- CHEBI:191433
- Quercetin 4'-o-beta-D-glucuronide
- quercetin-4'-glucuronide
- beta-D-Glucopyranosiduronic acid, 2-hydroxy-4-(3,5,7-trihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenyl
- 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranuronosyloxy)-3-hydroxyphenyl)-3,5,7-trihydroxy-
- 4H-1-BENZOPYRAN-4-ONE, 2-(4-(.BETA.-D-GLUCOPYRANURONOSYLOXY)-3-HYDROXYPHENYL)-3,5,7-TRIHYDROXY-
- UNII-90VNX82LK3
- (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2-hydroxy-4-(3,5,7-trihydroxy-4-oxochromen-2-yl)phenoxy)oxane-2-carboxylic acid
- (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4-(3,5,7-trihydroxy-4-oxochromen-2-yl)phenoxy]oxane-2-carboxylic acid
- 3,4,5-Trihydroxy-6-(2-hydroxy-4-(3,5,7-trihydroxy-4-oxochromen-2-yl)phenoxy)oxane-2-carboxylic acid
- QUERCETIN 4'-O-.BETA.-GLUCURONIDE
- 2-HYDROXY-4-(3,5,7-TRIHYDROXY-4-OXO-4H-1-BENZOPYRAN-2-YL)PHENYL .BETA.-D-GLUCOPYRANOSIDURONIC ACID
- 201463-36-7
- Quercetin 4'-glucuronide
- QUERCETIN 4'-O-.BETA.-D-GLUCURONIDE
- (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenoxy]oxane-2-carboxylic acid
- 2-HYDROXY-4-(3,5,7-TRIHYDROXY-4-OXO-4H-CHROMEN-2-YL)PHENYL .BETA.-D-GLUCOPYRANOSIDURONIC ACID
- 2-Hydroxy-4-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl beta-D-glucopyranosiduronic acid
- 3,4,5-Trihydroxy-6-(2-hydroxy-4-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenoxy)oxane-2-carboxylic acid
- 2-Hydroxy-4-(3,5,7-trihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenyl beta-D-glucopyranosiduronic acid
- DTXSID901312827
- .BETA.-D-GLUCOPYRANOSIDURONIC ACID, 2-HYDROXY-4-(3,5,7-TRIHYDROXY-4-OXO-4H-1-BENZOPYRAN-2-YL)PHENYL
- Quercetin 4'-o-beta-glucuronide
- Q27271345
- 90VNX82LK3
- Quercetin 4a(2)-glucuronide
-
- Inchi: InChI=1S/C21H18O13/c22-7-4-9(24)12-11(5-7)32-18(15(27)13(12)25)6-1-2-10(8(23)3-6)33-21-17(29)14(26)16(28)19(34-21)20(30)31/h1-5,14,16-17,19,21-24,26-29H,(H,30,31)/t14-,16-,17+,19-,21+/m0/s1
- InChI-Schlüssel: OUQZCILJSVDJFB-JENRNSKYSA-N
- Lächelt: C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Berechnete Eigenschaften
- Genaue Masse: 478.07474062g/mol
- Monoisotopenmasse: 478.07474062g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 8
- Anzahl der Akzeptoren für Wasserstoffbindungen: 13
- Schwere Atomanzahl: 34
- Anzahl drehbarer Bindungen: 4
- Komplexität: 830
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topologische Polaroberfläche: 224Ų
Quercetin 4'-glucuronide Verwandte Literatur
-
Feng Guan,Qi Wang,Yongping Bao,Yimin Chao RSC Adv. 2021 11 7280
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge

atkchemica
Gold Mitglied
CN Lieferant
Reagenz

Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge
